3-chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine
Description
This compound (CAS: 306978-32-5) is a halogenated pyridine derivative featuring a 1-methyl-5-(trifluoromethyl)pyrazole-3-yloxy substituent. The pyrazole-oxy linker introduces steric and electronic complexity, making it relevant in agrochemical and pharmaceutical research, particularly in targeting enzymes or receptors sensitive to halogenated heterocycles .
Properties
IUPAC Name |
3-chloro-2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF6N3O/c1-21-7(11(16,17)18)3-8(20-21)22-9-6(12)2-5(4-19-9)10(13,14)15/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAPDEBXQOIQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 1-methyl-5-(trifluoromethyl)-1H-pyrazole in the presence of a base to form the desired compound. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Solvents like DMF, dichloromethane (DCM), and tetrahydrofuran (THF) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 3-chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine is , with a molecular weight of approximately 345.63 g/mol. The compound features a pyridine ring substituted with trifluoromethyl and chloro groups, which are known to enhance biological activity and stability.
Medicinal Applications
1. Anticancer Activity:
Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. The incorporation of trifluoromethyl groups has been shown to enhance the potency of these compounds against various cancer cell lines. For example, studies have demonstrated that certain pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
2. Antimicrobial Properties:
Compounds containing trifluoromethyl groups have been associated with increased antimicrobial activity. The presence of the pyrazole moiety in this compound suggests potential efficacy against bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent .
3. Inhibition of Enzymatic Activity:
The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders or infections. The trifluoromethyl group is known to interact favorably with enzyme active sites, potentially enhancing binding affinity .
Agrochemical Applications
1. Herbicidal Activity:
Research has explored the herbicidal potential of pyrazole-based compounds, including those similar to this compound. These compounds have shown promising results in controlling weed populations while minimizing damage to crops, indicating their potential use in agricultural formulations .
2. Insecticidal Properties:
The structural characteristics of this compound may contribute to its effectiveness as an insecticide. The trifluoromethyl group enhances lipophilicity, which can improve penetration into insect cuticles, leading to increased efficacy against pest species .
Case Studies
Mechanism of Action
The mechanism of action of 3-chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyridine Derivatives with Varied Substituents
Compounds sharing the pyridine backbone but differing in substituents exhibit distinct physicochemical and biological properties:
Key Observations :
Pyrazole-Containing Analogs
Pyrazole moieties are critical for bioactivity in many agrochemicals:
Key Observations :
Role of Trifluoromethyl (-CF₃) and Halogen Substituents
- Trifluoromethyl Groups :
- Chloro Substituents :
- Improve binding to halogen-bond-accepting residues in proteins (e.g., in 7j, CAS 318498-11-2) .
Biological Activity
3-Chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine (CAS No. 306978-32-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₆ClF₆N₃O, with a molecular weight of 345.63 g/mol. The compound features a pyridine ring substituted with trifluoromethyl and chlorinated pyrazole moieties, which are known to enhance biological activity due to their electron-withdrawing effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions, where the trifluoromethyl groups are introduced using reagents like trifluoromethylsilane or sodium trifluoroacetate. The final product is obtained through careful purification processes to ensure high purity levels suitable for biological testing.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine and pyrazole have shown inhibitory effects on various cancer cell lines:
These findings suggest that this compound may exhibit similar potency against tumor cells.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activities : Compounds containing trifluoromethyl groups have been shown to inhibit various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases, which are crucial in cancer progression and metastasis .
- Apoptosis Induction : Many studies suggest that such compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibited selective cytotoxicity against tumor cell lines while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
- Combination Therapy : Research has shown that combining trifluoromethyl-containing compounds with other chemotherapeutics enhances overall efficacy against resistant cancer types .
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyridine chlorination | POCl₃, reflux | 75–85 | |
| Trifluoromethylation | CF₃Cu, I₂, DMF, 80°C | 60–70 | |
| Ether coupling | K₂CO₃, DMF, RT, 12h | 50–65 |
Advanced: How can computational modeling predict the reactivity of the trifluoromethyl groups in this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) are used to:
- Map electrostatic potential surfaces to identify electron-deficient regions (e.g., trifluoromethyl groups act as strong electron-withdrawing groups) .
- Simulate reaction pathways (e.g., SNAr at the pyridine’s 2-position) to predict activation energies and regioselectivity .
- Validate computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Basic: What spectroscopic methods are optimal for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The pyrazole’s methyl group (~δ 3.9 ppm) and pyridine’s Cl/CF₃ groups show distinct shifts .
- X-ray Crystallography : Resolves solid-state conformation, including dihedral angles between pyridine and pyrazole rings .
- HRMS : Confirms molecular mass (e.g., ESI-HRMS m/z calculated for C₁₂H₇ClF₆N₃O: 374.02) .
Advanced: How to resolve discrepancies in reported yields for similar pyridine-pyrazole ethers?
Answer:
Contradictions often arise from:
- Reagent Purity : Impurities in CF₃Cu or POCl₃ reduce yields. Use freshly distilled reagents .
- Reaction Solvent : Polar aprotic solvents (DMF vs. DMSO) affect SNAr kinetics. Optimize via solvent screening .
- Temperature Control : Exothermic trifluoromethylation requires precise thermal regulation to avoid side reactions .
Q. Table 2: Yield Optimization Strategies
| Issue | Solution | Impact on Yield | Reference |
|---|---|---|---|
| Side reactions | Use anhydrous DMF and inert atmosphere | +15–20% | |
| Incomplete coupling | Extend reaction time to 24h | +10% |
Advanced: What strategies mitigate stability issues during storage?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the pyridine ring .
- Moisture Sensitivity : Use molecular sieves (3Å) in storage containers to avoid hydrolysis of the trifluoromethyl groups .
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (>150°C) .
Basic: How to analyze byproducts in the synthesis of this compound?
Answer:
- LC-MS : Detects minor impurities (e.g., dechlorinated intermediates or oxidized pyrazole).
- NMR Spin-Saturation Transfer : Identifies transient intermediates in dynamic equilibria .
- Isolation : Use preparative TLC to isolate byproducts for structural elucidation .
Advanced: What mechanistic insights explain the compound’s resistance to enzymatic degradation?
Answer:
- Steric Shielding : The 1-methyl and trifluoromethyl groups on the pyrazole hinder enzyme active-site access .
- Electron-Withdrawing Effects : Pyridine’s Cl and CF₃ groups reduce electrophilicity, slowing oxidative metabolism (confirmed via cytochrome P450 assays) .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact with irritants) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Neutralize with vermiculite, collect in sealed containers, and dispose as hazardous waste .
Advanced: How does the compound’s structure influence its solubility in aqueous vs. organic solvents?
Answer:
- LogP Calculation : Predicted logP ~3.2 (via ChemDraw) indicates hydrophobicity, favoring solubility in DCM or THF over water .
- Co-solvent Systems : Use ethanol/water (1:1) mixtures for biological assays (validated by dynamic light scattering) .
Advanced: What catalytic systems enhance coupling efficiency in derivative synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
